molecular formula C14H17BrN4O B213905 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

货号 B213905
分子量: 337.21 g/mol
InChI 键: QAUONMSZLOFWOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 38-7271, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This molecule has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and diabetes.

作用机制

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 is a selective inhibitor of GSK-3β, an enzyme that plays a key role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can modulate various signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various cellular responses including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can induce cell cycle arrest at the G2/M phase and promote apoptosis. In Alzheimer's disease, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can improve insulin sensitivity and glucose metabolism. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has also been shown to have some adverse effects including hepatotoxicity and neurotoxicity.

实验室实验的优点和局限性

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of GSK-3β, which allows for specific modulation of the Wnt/β-catenin pathway. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has some adverse effects including hepatotoxicity and neurotoxicity, which can limit its use in vivo.

未来方向

There are several future directions for 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 research. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other chemotherapy drugs. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target beta-amyloid plaques. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target glucose metabolism. Additionally, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in other diseases including bipolar disorder and schizophrenia.

合成方法

The synthesis of 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 involves a series of chemical reactions. The starting material is 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271. The overall yield of this synthesis is approximately 20%.

科学研究应用

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to improve insulin sensitivity and glucose metabolism.

属性

产品名称

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

分子式

C14H17BrN4O

分子量

337.21 g/mol

IUPAC 名称

4-bromo-N-[4-(dimethylamino)phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17BrN4O/c1-4-19-13(12(15)9-16-19)14(20)17-10-5-7-11(8-6-10)18(2)3/h5-9H,4H2,1-3H3,(H,17,20)

InChI 键

QAUONMSZLOFWOA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

规范 SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。